ethyl 4-({(Z)-[1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate
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Description
Ethyl 4-({(Z)-[1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate is a useful research compound. Its molecular formula is C23H19FN2O5S2 and its molecular weight is 486.53. The purity is usually 95%.
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Biological Activity
Ethyl 4-({(Z)-[1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate, with the CAS number 894686-00-1, is a compound that has recently garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C23H19FN2O5S2 |
Molecular Weight | 486.5 g/mol |
CAS Number | 894686-00-1 |
This compound exhibits multiple biological activities that may be attributed to its structural components. The thieno[3,2-c][1,2]thiazine moiety is known for its interaction with various biological targets:
- Phosphodiesterase Inhibition : The compound may inhibit phosphodiesterase enzymes, particularly PDE4D. Inhibition of PDE4D can elevate intracellular cAMP levels, leading to reduced expression of inflammatory cytokines and potentially offering therapeutic effects in neurodegenerative diseases and inflammation-related conditions .
- Anticancer Activity : Preliminary studies suggest that derivatives of thiazine compounds can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the fluorobenzyl group may enhance these effects through increased lipophilicity and better cellular uptake .
Case Study 1: PDE4D Inhibition
A study highlighted the role of PDE4D inhibitors in treating neurodegenerative diseases. This compound was tested alongside known PDE inhibitors like Roflumilast. Results indicated a significant reduction in inflammatory markers in vitro .
Case Study 2: Anticancer Properties
Research on similar thiazine derivatives demonstrated their ability to inhibit cell proliferation in breast and hepatocellular carcinoma models. The compound was shown to induce apoptosis through caspase activation pathways . Further studies are needed to elucidate the precise mechanisms involved.
Properties
IUPAC Name |
ethyl 4-[[(Z)-[1-[(4-fluorophenyl)methyl]-2,2,4-trioxothieno[3,2-c]thiazin-3-ylidene]methyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O5S2/c1-2-31-23(28)16-5-9-18(10-6-16)25-13-20-21(27)22-19(11-12-32-22)26(33(20,29)30)14-15-3-7-17(24)8-4-15/h3-13,25H,2,14H2,1H3/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXNPFJAKQOETH-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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